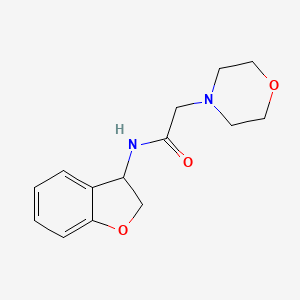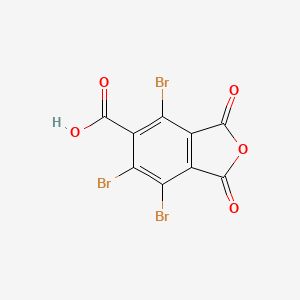![molecular formula C9H8N4O2 B12891658 4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol is an organic compound that features a triazole ring attached to a benzene ring with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of a triazole derivative with a benzene derivative under specific conditions. One common method is the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol in the presence of a base . The reaction conditions often include a solvent such as ethanol or dimethylformamide and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-benzene derivative with similar structural features.
1,4-Bis(1H-1,2,4-triazol-1-yl)methylbenzene: A compound with two triazole rings attached to a benzene ring.
Uniqueness
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups and an imine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC名 |
4-[(E)-1,2,4-triazol-1-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-11-13-6-10-5-12-13/h1-6,14-15H/b11-4+ |
InChIキー |
SKAUVSJLWIQLBR-NYYWCZLTSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=N/N2C=NC=N2)O)O |
正規SMILES |
C1=CC(=C(C=C1C=NN2C=NC=N2)O)O |
溶解性 |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


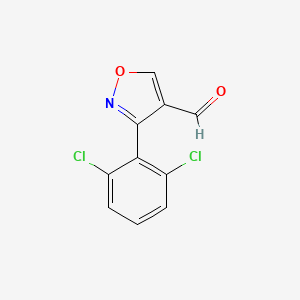
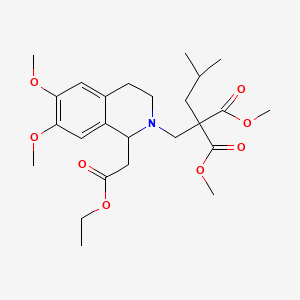
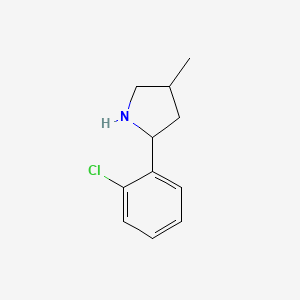
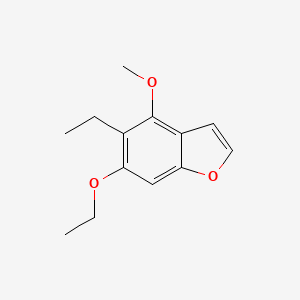
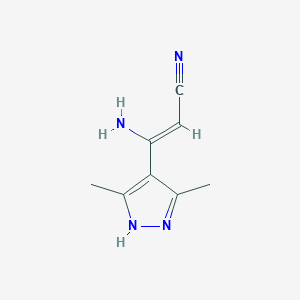
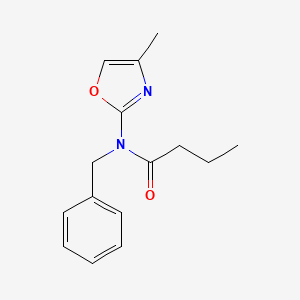
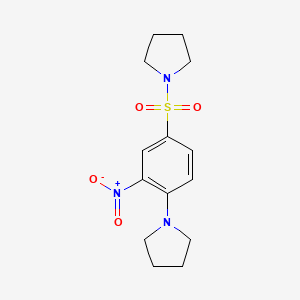
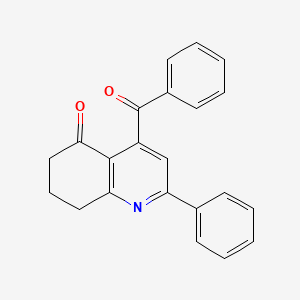
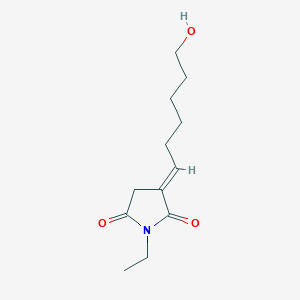

![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
